molecular formula C17H18N4O3S2 B11764065 N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide

N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B11764065
M. Wt: 390.5 g/mol
InChI Key: ISZBSTWXIKMQJJ-UHFFFAOYSA-N
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Description

N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like pyridine and catalysts such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced using agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride in solvents like ethanol or pyridine.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiols and amines.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved may include the inhibition of key enzymes in cancer cells, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4-[4-(2-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C17H18N4O3S2/c1-3-24-15-7-5-4-6-14(15)21-16(18-19-17(21)25)12-8-10-13(11-9-12)20-26(2,22)23/h4-11,20H,3H2,1-2H3,(H,19,25)

InChI Key

ISZBSTWXIKMQJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C

Origin of Product

United States

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